molecular formula C10H10N2O4 B14380837 4-Nitrophenyl prop-1-en-1-ylcarbamate CAS No. 88310-37-6

4-Nitrophenyl prop-1-en-1-ylcarbamate

Cat. No.: B14380837
CAS No.: 88310-37-6
M. Wt: 222.20 g/mol
InChI Key: LNODAWRGNQMYTI-UHFFFAOYSA-N
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Description

4-Nitrophenyl prop-1-en-1-ylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a nitrophenyl group attached to a prop-1-en-1-ylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrophenyl prop-1-en-1-ylcarbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenylchloroformate with a suitable nucleophile, such as an amine or alcohol, under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl prop-1-en-1-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitrophenyl prop-1-en-1-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-nitrophenyl prop-1-en-1-ylcarbamate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity. The nitrophenyl group plays a crucial role in these interactions, enhancing the compound’s binding affinity to the target enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrophenyl prop-1-en-1-ylcarbamate is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both the nitrophenyl and carbamate groups allows for versatile chemical modifications and a broad range of applications in various fields .

Properties

CAS No.

88310-37-6

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

(4-nitrophenyl) N-prop-1-enylcarbamate

InChI

InChI=1S/C10H10N2O4/c1-2-7-11-10(13)16-9-5-3-8(4-6-9)12(14)15/h2-7H,1H3,(H,11,13)

InChI Key

LNODAWRGNQMYTI-UHFFFAOYSA-N

Canonical SMILES

CC=CNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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